Home > Products > Screening Compounds P11349 > N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide - 2680531-59-1

N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide

Catalog Number: EVT-6330622
CAS Number: 2680531-59-1
Molecular Formula: C24H23N5O2
Molecular Weight: 413.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4) serves as a crucial intermediate in the synthesis of numerous biologically active compounds, including the prominent anticancer drug Osimertinib []. The compound has been synthesized and its structure confirmed through MS and 1HNMR spectral analysis [].

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

  • Compound Description: These compounds belong to the N-(7-indolyl)benzene-sulfonamide family, recognized for their potential as antitumor agents and cell cycle inhibitors []. Their crystal structures have been determined, revealing insights into their hydrogen bonding patterns and molecular conformation [].

(R)-5-bromo-N-(1-ethyl-3-methylhexahydro-1,3-diazin-5-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide and (R)-5-bromo-N-(1-ethyl-5-methyloctahydro-1,5-diazocin-3-yl)-2-methoxy-6-methylaminopyridine-3-carboxamides

  • Compound Description: These compounds, denoted as 2 and 3, were synthesized and evaluated for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors []. They are structural analogs of compound 1, a clinical candidate with antiemetic activity, developed as part of a structure-activity relationship study focusing on dopamine D2 and serotonin 5-HT3 receptor antagonism [].

4-amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl)pyrazole[5,1-c][1,2,4]triazine-3-carboxamide (5c, TFC)

  • Compound Description: This compound, along with other pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide derivatives, was synthesized and evaluated for antimicrobial and antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cells using the MTT assay []. Notably, compound 5c exhibited significant inhibitory effects on the growth of both MCF-7 and HepG2 cells [].

3-cyano-4,6-dimethylpyridine-2(1H)-thione and Derivatives

  • Compound Description: 3-cyano-4,6-dimethylpyridine-2(1H)-thione (3) and its derivatives (4-10) represent a series of pyridine derivatives designed as neonicotinoid insecticide analogs []. These compounds were synthesized and their insecticidal efficacy against the cowpea aphid (Aphis craccivora Koch) was assessed [].

2-amino-4-(4-(dimethylamino)phenyl)-7-methyl-4,5,6,7-tetrahydropyrano[2,3-b]pyrrole-3-carbonitrile and its Derivatives

  • Compound Description: This compound [] and its derivatives [2-13] represent a series of fused pyrrolo-pyrano-pyrimidine and pyrrolo-pyrano-pyridine derivatives synthesized and characterized using FT-IR and 1HNMR []. These compounds were subsequently evaluated for their biological activity against Gram-positive bacteria (Staphylococcus aureus and Staphylococcus epidermidis), Gram-negative bacteria (Escherichia coli and Klebsiella pneumoniae), and the fungus Candida albicans [].

Ethyl 3-(4-pyridinylamino)-1H-indole-2-carboxylate and Derivatives

  • Compound Description: Ethyl 3-(4-pyridinylamino)-1H-indole-2-carboxylate and a range of related 3-(substituted amino)-1H-indole-2-carboxylic acid esters and 3-(substituted amino)benzo[b]thiophene-2-carboxylic acid esters are described as potential inhibitors of interleukin-4 gene expression []. These compounds are suggested for pharmaceutical compositions targeting various conditions like allergies, asthma, and tumors [].

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54)

  • Compound Description: This compound emerged as a potent serotonin-3 (5-HT3) receptor antagonist during structure-activity relationship (SAR) studies focused on optimizing 4-amino-5-chloro-2-ethoxybenzamides for 5-HT3 receptor antagonism []. Its potency was found to be superior to the corresponding benzamide analog and comparable to established 5-HT3 receptor antagonists like ondansetron and granisetron [].

1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide (ADB-BICA)

  • Compound Description: ADB-BICA (1) is a synthetic cannabinoid identified and characterized through various analytical techniques including liquid chromatography-quadrupole-time-of-flight-mass spectrometry, gas chromatography-mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy [].

N-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide and Derivatives

  • Compound Description: This compound, alongside related derivatives incorporating lipoic and comenic acid moieties, was synthesized via the Ugi reaction and evaluated for its antioxidant properties and ability to activate the Nrf2 pathway in antioxidant response element cells []. These compounds were designed as potential therapeutic agents for pathologies associated with oxidative stress [].

1H-benzo[d][1,2,3]triazol-1-yl 1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (NNL-3) and Derivatives

  • Compound Description: NNL-3 (1) is a synthetic cannabinoid, specifically an indazole 7N positional isomer, identified and characterized using analytical techniques including ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy []. This compound was identified alongside other synthetic cannabinoids in seized materials [].

2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one and Derivatives

  • Compound Description: This compound (2) and a range of derivatives, including pyrazoles, tetrazoles, pyrimidines, pyridines, and thiazolidinones, were synthesized starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide (1) []. These compounds represent a series of functionalized chromenes exploring the chemical diversity accessible from a common starting material [].

1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide and Derivatives

  • Compound Description: This compound (4) and a range of derivatives were synthesized starting from methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate (1) []. These compounds explore the chemical space accessible by modifying the core pyridothiazine structure [].

N-(5-methylpyridin-2-yl)- and N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides

  • Compound Description: These compounds are part of a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides synthesized and characterized using 1H-NMR spectroscopy and X-ray diffraction analysis []. They were evaluated for their analgesic and anti-inflammatory activities in a carrageenan inflammation model, demonstrating promising results with some compounds exhibiting superior efficacy compared to the oxicam-type drug Lornoxicam [].

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

    2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

    • Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor []. Its binding site was identified and characterized, revealing a distinct allosteric site from other D1 PAMs like CID 2886111 []. DETQ potentiates the increase in cAMP levels in response to dopamine [].

    5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)

    • Compound Description: ORG27569 (1) is a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1) []. Structure-activity relationship studies based on this compound revealed key structural elements for potent CB1 allosteric modulation, including chain length at the C3 position, electron withdrawing group at the C5 position, linker length between the amide bond and phenyl ring B, and amino substituent on the phenyl ring B [].

    5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (SR141716)

    • Compound Description: SR141716 is a prototypical cannabinoid type 1 (CB1) receptor antagonist/inverse agonist []. The study explored the structure-activity relationship of 3-substituted analogs based on the SR141716 template, revealing many analogs with CB1 selectivity and agonist-like effects in mice []. These agonist-like effects were determined to be mediated through a non-CB1, non-CB2 mechanism [].

    (R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone (WIN55,212-2)

    • Compound Description: WIN55,212-2 is a cannabinoid agonist with affinity for both CB1 and CB2 receptors []. Studies showed it attenuated dopamine agonist-induced yawning in rats, a behavior linked to dopamine D3 receptor activity []. This finding suggests a potential role for CB1 receptors in modulating dopamine D3 receptor-mediated behaviors [].

    4-[1-(2-fluoropyridine-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

    • Compound Description: FTIDC is a potent and selective allosteric antagonist for the metabotropic glutamate receptor 1 (mGluR1) []. It demonstrated antipsychotic-like effects in rodents without affecting motor functions, suggesting therapeutic potential for psychiatric disorders [].

    Properties

    CAS Number

    2680531-59-1

    Product Name

    N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide

    Molecular Formula

    C24H23N5O2

    Molecular Weight

    413.5

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.